![molecular formula C20H16N2O3S B1447904 3-(ベンジルオキシ)-5-メチル-1-フェニルチエノ[2,3-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1951451-80-1](/img/structure/B1447904.png)
3-(ベンジルオキシ)-5-メチル-1-フェニルチエノ[2,3-d]ピリミジン-2,4(1H,3H)-ジオン
説明
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, or 3-BMPPD, is a heterocyclic compound of interest to the scientific community due to its numerous applications in various fields. It is a structural analog of the naturally occurring compound thienopyrimidine, and has a wide range of applications in biological research, synthetic chemistry, and drug development.
科学的研究の応用
3-(ベンジルオキシ)-5-メチル-1-フェニルチエノ[2,3-d]ピリミジン-2,4(1H,3H)-ジオンの包括的な分析
3-(ベンジルオキシ)-5-メチル-1-フェニルチエノ[2,3-d]ピリミジン-2,4(1H,3H)-ジオンは、構造的に複雑な分子であり、さまざまな科学的な用途が考えられます。以下は、さまざまな科学分野における潜在的な用途の詳細な分析です。
抗増殖剤: ピリド[2,3-d]ピリミジンは、問題の化合物と類似の中心構造を共有しており、顕著な抗増殖特性を持つことが明らかになっています 。これは、当該化合物を合成し、癌細胞の増殖を阻害する有効性をテストできることを示唆しています。
抗菌活性: ピリド[2,3-d]ピリミジン系内の化合物は、抗菌活性を示しています 。これは、当該化合物が新しい抗生物質または消毒剤の開発に使用される可能性があることを示しています。
抗炎症および鎮痛作用: 当該化合物の構造アナログは、抗炎症作用と鎮痛作用を示しています 。当該化合物の誘導体を合成し、痛みや炎症の治療における有効性を評価する研究を行うことができます。
降圧効果: 一部のピリド[2,3-d]ピリミジンは、降圧作用を示すことが知られています 。当該化合物は、新しい血圧降下薬を開発するための候補として検討することができます。
抗ヒスタミン作用: ピリド[2,3-d]ピリミジンの誘導体は、抗ヒスタミン薬として使用されてきました 。これは、当該化合物がアレルギー反応の治療に役立つ可能性があることを示唆しています。
PI3K阻害: ピリド[2,3-d]ピリミジンは、細胞の増殖と生存に関与するホスファチジルイノシトール3キナーゼ(PI3K)の阻害剤として同定されています 。当該化合物は、PI3K経路の研究や癌治療の開発に役立ちます。
タンパク質チロシンキナーゼ阻害: 特定の誘導体は、シグナル伝達と癌の進行に関与するタンパク質チロシンキナーゼを阻害することが知られています 。当該化合物は、標的型癌治療における潜在的な用途について研究することができます。
サイクリン依存性キナーゼ阻害: ピリド[2,3-d]ピリミジンの中心を有する化合物は、細胞周期調節において重要なサイクリン依存性キナーゼの阻害剤として作用することが示されています 。これは、当該化合物が適用できる癌研究の別の分野を示しています。
作用機序
Target of Action
Compounds similar to “3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets CDK2, it could affect the cell cycle and potentially halt the proliferation of cancer cells .
生化学分析
Biochemical Properties
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell cycle progression . Additionally, it has been observed to interact with other kinases, potentially influencing multiple signaling pathways within the cell.
Cellular Effects
The effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest, particularly at the G1 phase, by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in apoptosis. Furthermore, it has been shown to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Changes in gene expression are mediated through the modulation of transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its inhibitory effects on CDK2 and other kinases persist, leading to sustained cell cycle arrest and apoptosis in cancer cells. Prolonged exposure can also lead to adaptive responses in cells, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is crucial to maximize the compound’s efficacy while minimizing toxicity.
Metabolic Pathways
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the compound’s overall therapeutic effects. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . It can also be found in the nucleus, where it affects gene expression by modulating transcription factors. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
特性
IUPAC Name |
5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONIRSKMFEAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



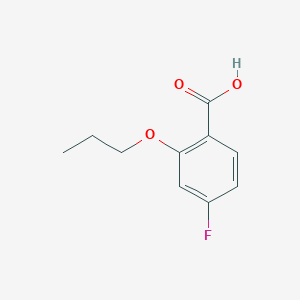
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
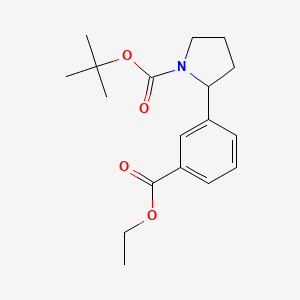
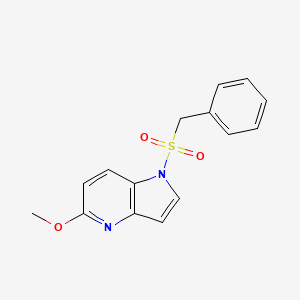
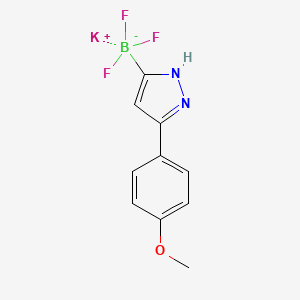

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
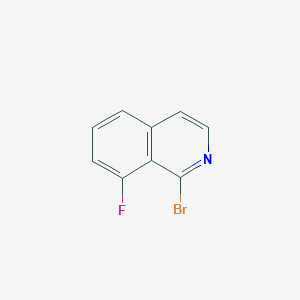
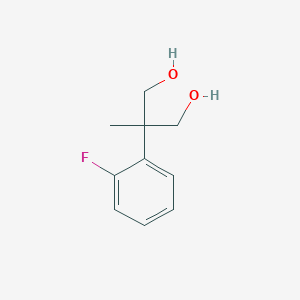
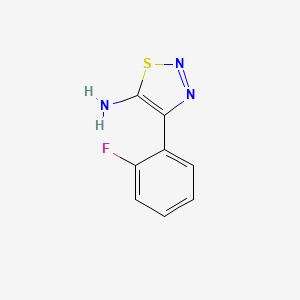

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
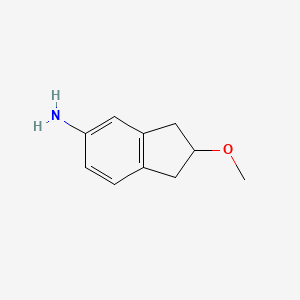
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)